Cas no 101711-05-1 (Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester)
![Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester structure](https://pt.kuujia.com/scimg/cas/101711-05-1x500.png)
101711-05-1 structure
Nome do Produto:Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester
Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester
- 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate
- MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
- 1-azabicyclo[2.2.2]oct-3-yl 2-hydroxy-5-methyl-2-phenylhex-3-enoate
- 3-Quinuclidyl phenyl(cis-3-methyl-1-butenyl)glycolate A
- 3-Quinuclidyl phenyl(cis-3-methyl-1-butenyl)glycolate B
- AC1O3NGY
- AC1Q6228
- LS-89144
- NSC665338
- quinuclidin-3-yl (E)-2-hydroxy-5-methyl-2-phenyl-hex-3-enoate
- Benzeneacetic acid, .alpha.-hydroxy-.alpha.-[(1E)-3-methyl-1-butenyl]-, 1-azabicyclo[2.2.2]oct-3-yl ester
- MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z)-
- 101711-05-1
-
- Inchi: InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+
- Chave InChI: LFEGCLWKAFYJIE-DHZHZOJOSA-N
- SMILES: CC(/C=C/C(C1C=CC=CC=1)(O)C(OC1CN2CCC1CC2)=O)C
Propriedades Computadas
- Massa Exacta: 329.199094g/mol
- Massa monoisotópica: 329.199094g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 6
- Complexidade: 462
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Peso Molecular: 329.4g/mol
- Superfície polar topológica: 49.8Ų
- XLogP3: 3.4
Propriedades Experimentais
- Densidade: 1.15
- Ponto de ebulição: 463.5°Cat760mmHg
- Ponto de Flash: 234.1°C
- Índice de Refracção: 1.58
- PSA: 49.77000
- LogP: 2.66170
Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester Literatura Relacionada
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
101711-05-1 (Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester) Produtos relacionados
- 24103-75-1(4-Methoxy-2-methylpyridine)
- 2172156-50-0(3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-ylmethyl methanesulfonate)
- 2137532-25-1(Ethyl 5-bromo-3-(2,2,2-trifluoroethyl)thiophene-2-carboxylate)
- 1804060-49-8(4-Hydroxymethyl-5-methoxy-1H-benzimidazole)
- 1032610-59-5([3-(1-piperidylmethyl)phenyl]boronic acid)
- 1361591-02-7(2-Nitro-5-(3,4,5-trichlorophenyl)pyridine)
- 14093-17-5(4-(dimethylamino)-3,3-dimethylbutanoic acid)
- 1805189-18-7(Ethyl 3-bromo-4-cyano-2-methylbenzoate)
- 898769-85-2(3'-Bromo-3-(2-methoxyphenyl)propiophenone)
- 1105199-45-8(4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
